
1-(4-Bromo-2-pyridyl)-2-propanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Bromo-2-piridil)-2-propanol es un compuesto químico con la fórmula molecular C8H10BrNO. Es un derivado de la piridina, un compuesto orgánico heterocíclico básico.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
1-(4-Bromo-2-piridil)-2-propanol se puede sintetizar a través de varios métodos. Un método común implica la reacción de 4-bromo-2-piridina con un agente alquilante adecuado en condiciones controladas. La reacción normalmente requiere una base, como hidruro de sodio o carbonato de potasio, y un disolvente apropiado como dimetilformamida (DMF) o tetrahidrofurano (THF). La reacción se lleva a cabo a temperaturas elevadas para asegurar la conversión completa de los materiales de partida.
Métodos de producción industrial
En un entorno industrial, la producción de 1-(4-Bromo-2-piridil)-2-propanol puede implicar reactores de flujo continuo para optimizar las condiciones de reacción y mejorar el rendimiento. El uso de catalizadores y técnicas avanzadas de purificación, como la cromatografía, puede mejorar aún más la eficiencia del proceso de producción.
Análisis De Reacciones Químicas
Tipos de reacciones
1-(4-Bromo-2-piridil)-2-propanol experimenta varias reacciones químicas, que incluyen:
Oxidación: El grupo hidroxilo se puede oxidar para formar una cetona o un aldehído.
Reducción: El átomo de bromo se puede reducir para formar un átomo de hidrógeno.
Sustitución: El átomo de bromo se puede sustituir por otros grupos funcionales, como aminas o tioles.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO4) y trióxido de cromo (CrO3).
Reducción: Los agentes reductores como el hidruro de aluminio y litio (LiAlH4) o el borohidruro de sodio (NaBH4) se utilizan normalmente.
Sustitución: Los nucleófilos como el amoníaco (NH3) o los tioles (RSH) se pueden utilizar para reacciones de sustitución.
Principales productos formados
Oxidación: Formación de 1-(4-Bromo-2-piridil)-2-propanona.
Reducción: Formación de 1-(4-Bromo-2-piridil)-2-propanol.
Sustitución: Formación de 1-(4-Amino-2-piridil)-2-propanol o 1-(4-Mercapto-2-piridil)-2-propanol.
Aplicaciones Científicas De Investigación
1-(4-Bromo-2-piridil)-2-propanol tiene varias aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis de moléculas más complejas.
Biología: Investigado por su potencial como sonda bioquímica para estudiar las funciones de las enzimas.
Medicina: Explorado por sus posibles propiedades terapéuticas, incluidas las actividades antiinflamatorias y antimicrobianas.
Industria: Utilizado en el desarrollo de productos químicos y materiales especializados.
Mecanismo De Acción
El mecanismo de acción de 1-(4-Bromo-2-piridil)-2-propanol implica su interacción con objetivos moleculares específicos. El compuesto puede unirse a enzimas o receptores, modulando su actividad. El átomo de bromo y el grupo hidroxilo juegan un papel crucial en estas interacciones, influyendo en la afinidad de unión y la especificidad del compuesto.
Comparación Con Compuestos Similares
1-(4-Bromo-2-piridil)-2-propanol se puede comparar con otros compuestos similares, como:
4-Bromo-2-piridilmetanol: Estructura similar pero con una longitud de cadena alquílica diferente.
4-Bromo-2-piridilmina: Contiene un grupo amino en lugar de un grupo hidroxilo.
4-Bromo-2-piridiltiol: Contiene un grupo tiol en lugar de un grupo hidroxilo.
La singularidad de 1-(4-Bromo-2-piridil)-2-propanol radica en su combinación específica de grupos funcionales, que le confieren propiedades químicas y biológicas distintas.
Propiedades
Fórmula molecular |
C8H10BrNO |
|---|---|
Peso molecular |
216.07 g/mol |
Nombre IUPAC |
1-(4-bromopyridin-2-yl)propan-2-ol |
InChI |
InChI=1S/C8H10BrNO/c1-6(11)4-8-5-7(9)2-3-10-8/h2-3,5-6,11H,4H2,1H3 |
Clave InChI |
OSYARMWPYONNTQ-UHFFFAOYSA-N |
SMILES canónico |
CC(CC1=NC=CC(=C1)Br)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-Phenylbenzo[d]thiazole](/img/structure/B11890481.png)

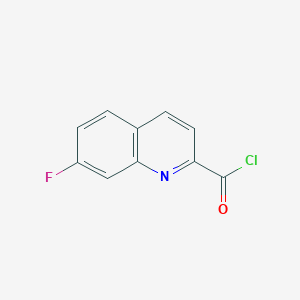
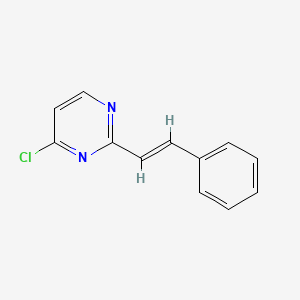
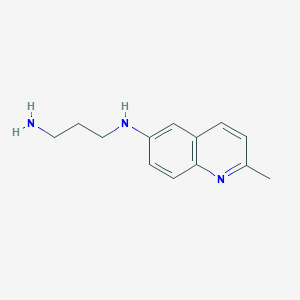
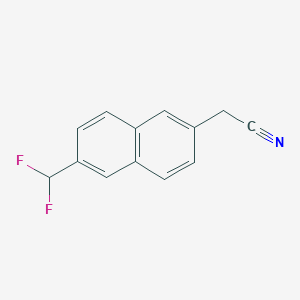
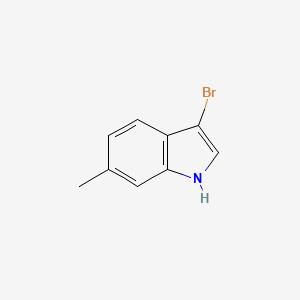
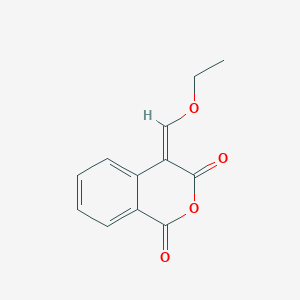
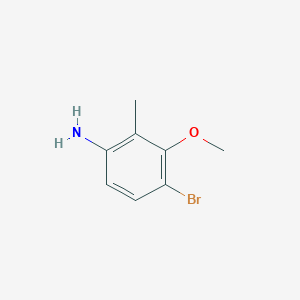
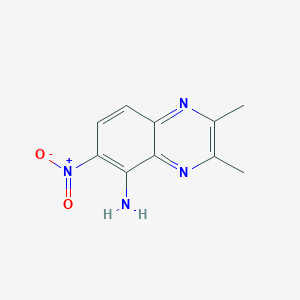
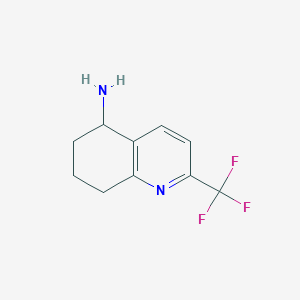
![4,8-Diethyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B11890533.png)

